tert-butyl (5R)-6-oxo-1,7-diazaspiro[4.5]decane-1-carboxylate
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Overview
Description
Utilizing tert-butylating agents and oxo-reagents under suitable conditions to introduce the functional groups.
Industrial Production Methods:
For large-scale production, streamlined synthesis involving automated processes and optimized reaction conditions are employed. This ensures higher yields and consistent quality.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Step 1: Formation of the diazaspirodecane core
Reacting appropriate precursors through cyclization reactions.
Often requires specific catalysts and controlled temperature conditions.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation: : Converts into oxidized products under controlled conditions.
Reduction: : Reduces to simpler analogs with specific reagents.
Substitution: : Substitutes functional groups under the influence of catalysts.
Common Reagents and Conditions:
Oxidizing agents like potassium permanganate.
Reducing agents such as lithium aluminum hydride.
Substitution often uses halogenating agents or other electrophiles.
Major Products Formed:
Depending on the reagents and conditions, products can range from simpler spirocyclic derivatives to more complex, multi-functionalized compounds.
Scientific Research Applications
Chemistry: : Used in organic synthesis as a precursor for more complex molecules.
Biology: : Investigated for its biological activity and potential therapeutic properties.
Medicine: : Studied for use in drug development, particularly in targeting specific diseases.
Industry: : Utilized in material science for developing novel materials with unique properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, leading to a cascade of biochemical reactions. Pathways often involve binding to enzymes or receptors, altering their function.
Comparison with Similar Compounds
Compared to other spirocyclic compounds, tert-butyl (5R)-6-oxo-1,7-diazaspiro[4.5]decane-1-carboxylate offers unique stability and reactivity.
Similar Compounds
1,7-diazaspiro[4.5]decane derivatives
Oxo-spirocyclic analogs
tert-Butyl substituted spirocycles
Highlighting its uniqueness in stability, reactivity, and potential biological activity makes it a standout in its class.
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Properties
IUPAC Name |
tert-butyl (5R)-10-oxo-1,9-diazaspiro[4.5]decane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-9-5-7-13(15)6-4-8-14-10(13)16/h4-9H2,1-3H3,(H,14,16)/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSRGDMKYRGVHK-CYBMUJFWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CCCNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]12CCCNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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